
Apramycin
Vue d'ensemble
Description
L'apramycine est un antibiotique aminoglycoside principalement utilisé en médecine vétérinaire. Elle est produite par la bactérie Streptomyces tenebrarius et est connue pour son action bactéricide contre de nombreuses bactéries Gram-négatives . L'apramycine est structurellement unique, contenant un fragment de sucre bicyclique et une deoxystreptamine monosubstituée . Elle n'est pas approuvée pour une utilisation chez l'homme .
Mécanisme D'action
Target of Action
Apramycin, an aminoglycoside antibiotic, primarily targets the 16S ribosomal RNA in Enteric bacteria and other eubacteria . This RNA is a component of the small subunit of the bacterial ribosome, which is involved in protein synthesis .
Mode of Action
This compound’s mechanism of action is unique among aminoglycosides. It operates by blocking translocation and has the ability to bind to the eukaryotic decoding site, despite differences in key residues required for this compound recognition by the bacterial target . The drug binds in the deep groove of the RNA, forming a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine .
Biochemical Pathways
The biosynthetic pathway of this compound involves several enzymes. A HemK family methyltransferase, AprI, has been identified as the 7’-N-methyltransferase in the this compound biosynthetic pathway . Biochemical experiments showed that AprI converted demethyl-aprosamine to aprosamine . Additionally, phosphotransferase AprJ and nucleotidyltransferase AprK catalyze the conversion of 6-phosphoglucose to NDP-β-D-glucose, a key intermediate in the biosynthesis .
Analyse Biochimique
Biochemical Properties
Apramycin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This interaction is essential for the production of this compound and its antimicrobial properties. Additionally, this compound interacts with ribosomal RNA, inhibiting protein synthesis in bacteria, which is a common mechanism of action for aminoglycosides .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, this compound binds to the ribosomal RNA, leading to the inhibition of protein synthesis and ultimately causing cell death . This interaction disrupts cell signaling pathways and gene expression, resulting in the bactericidal effect of this compound. In mammalian cells, this compound has been shown to have low toxicity, making it a safer option compared to other aminoglycosides .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial ribosome, specifically the 16S ribosomal RNA. This binding interferes with the decoding site of the ribosome, preventing the proper alignment of transfer RNA and messenger RNA, which is essential for protein synthesis . By inhibiting this process, this compound effectively halts bacterial growth and proliferation. Additionally, this compound’s unique structure provides resistance to certain aminoglycoside-modifying enzymes, enhancing its efficacy against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, affecting its antimicrobial activity . Long-term studies have shown that this compound maintains its efficacy in inhibiting bacterial growth, although the rate of degradation can influence its potency. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function remain consistent over extended periods, making it a reliable antibiotic for long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and ototoxicity, although these effects are less pronounced compared to other aminoglycosides . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antimicrobial activity but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The enzyme AprI plays a crucial role in the this compound biosynthetic pathway by converting demethyl-aprosamine to aprosamine . Additionally, this compound interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing this compound production and improving its efficacy as an antibiotic.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow, affecting its localization and concentration at the site of infection . These factors play a crucial role in determining the overall efficacy of this compound in treating bacterial infections.
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial ribosome, where it exerts its antimicrobial effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective binding to the ribosomal RNA . This localization is essential for this compound’s activity and function as an antibiotic, as it allows for precise inhibition of protein synthesis in bacteria.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'apramycine est synthétisée par une série de réactions chimiques complexes. La synthèse implique la formation d'un fragment de sucre bicyclique et la fixation d'une deoxystreptamine monosubstituée. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et ne sont pas largement publiés.
Méthodes de production industrielle : La production industrielle d'apramycine implique la fermentation à l'aide de Streptomyces tenebrarius. Le processus de fermentation est optimisé pour maximiser le rendement en apramycine. Après fermentation, le composé est extrait et purifié à l'aide de diverses techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : L'apramycine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'apramycine peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'apramycine, modifiant ainsi son activité.
Substitution : L'apramycine peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
4. Applications de la recherche scientifique
L'apramycine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : L'apramycine est utilisée comme composé modèle pour étudier la synthèse et la modification des aminoglycosides.
Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et le rôle des aminoglycosides dans l'inhibition de la croissance bactérienne.
5. Mécanisme d'action
L'apramycine exerce ses effets en se liant au ribosome bactérien, plus précisément à l'ARN ribosomal 16S. Cette liaison bloque le processus de translocation pendant la synthèse des protéines, conduisant à une mauvaise lecture de l'ARNm et à l'incorporation d'acides aminés incorrects dans la chaîne polypeptidique naissante . Cet effet double sur la précision et l'efficacité de la synthèse des protéines contribue à expliquer les propriétés bactéricide de l'apramycine .
Composés similaires:
- Gentamicine
- Amikacine
- Tobramycine
- Plazomicine
Comparaison : L'apramycine se distingue parmi les aminoglycosides par sa structure chimique unique, qui comprend un fragment de sucre bicyclique et une deoxystreptamine monosubstituée . Cette structure permet à l'apramycine d'échapper à de nombreux mécanismes de résistance courants, tels que les enzymes de modification des aminoglycosides et les méthyltransférases ribosomales . De plus, l'apramycine a montré une ototoxicité minimale dans les modèles animaux, ce qui en fait un candidat prometteur pour le développement d'antibiotiques aminoglycosides de nouvelle génération .
Applications De Recherche Scientifique
Apramycin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and modification of aminoglycosides.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of aminoglycosides in inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
- Gentamicin
- Amikacin
- Tobramycin
- Plazomicin
Comparison: Apramycin stands out among aminoglycosides due to its unique chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine . This structure allows this compound to evade many common resistance mechanisms, such as aminoglycoside-modifying enzymes and ribosomal methyltransferases . Additionally, this compound has shown minimal ototoxicity in animal models, making it a promising candidate for the development of next-generation aminoglycoside antibiotics .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-XQENGBIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65710-07-8 (unspecified sulfate) | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045465 | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37321-09-8 | |
| Record name | Apramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


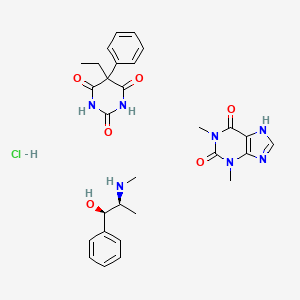


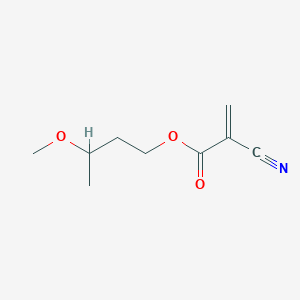
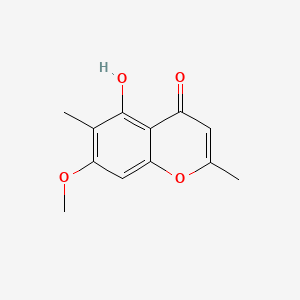
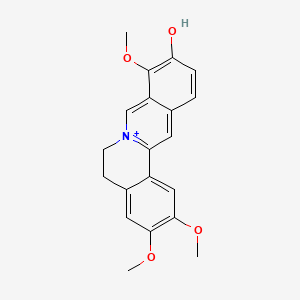

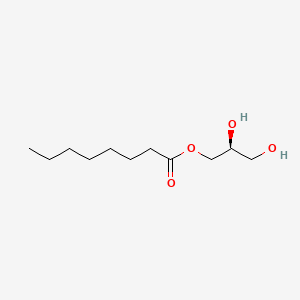
![Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1230265.png)
![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)
![N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B1230269.png)
![N-(2,4-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1230270.png)
![2-[(2-chloro-5-nitrophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1230271.png)
